3-chloro-N-(4-chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
3-chloro-N-(4-chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-4-chlorobenzonitrile with ethyl 2-cyano-3,3,3-trifluoropropanoate in the presence of a base can yield the desired pyrazolo[1,5-a]pyrimidine scaffold .
Industrial Production Methods
Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its enzyme inhibitory activities.
Uniqueness
3-chloro-N-(4-chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique trifluoromethyl group, which can enhance its biological activity and stability. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C20H11Cl2F3N4O |
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Molecular Weight |
451.2 g/mol |
IUPAC Name |
3-chloro-N-(4-chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C20H11Cl2F3N4O/c21-12-6-8-13(9-7-12)26-19(30)17-16(22)18-27-14(11-4-2-1-3-5-11)10-15(20(23,24)25)29(18)28-17/h1-10H,(H,26,30) |
InChI Key |
IUDCMOZVUDIYCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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